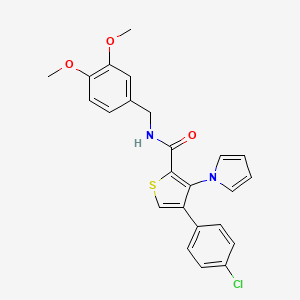

4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

This compound features a thiophene core substituted at position 3 with a pyrrole group, at position 4 with a 4-chlorophenyl moiety, and a carboxamide group linked to a 3,4-dimethoxybenzyl chain. Its molecular formula is C23H20ClN3O3S, with a molecular weight of 454.0 g/mol (calculated). The 4-chlorophenyl and dimethoxybenzyl groups are critical for electronic and steric interactions, while the pyrrole-thiophene scaffold may contribute to π-π stacking or hydrogen-bonding capabilities in biological systems.

Properties

IUPAC Name |

4-(4-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O3S/c1-29-20-10-5-16(13-21(20)30-2)14-26-24(28)23-22(27-11-3-4-12-27)19(15-31-23)17-6-8-18(25)9-7-17/h3-13,15H,14H2,1-2H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPVBFSOWMXJKLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2=C(C(=CS2)C3=CC=C(C=C3)Cl)N4C=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur.

Introduction of the Pyrrole Moiety: The pyrrole ring is introduced via a condensation reaction with an appropriate amine.

Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a halogenation reaction, often using chlorinating agents like thionyl chloride.

Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with a suitable amine, such as 3,4-dimethoxybenzylamine, under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that derivatives of thiophene compounds, including the target compound, exhibit promising anticancer properties. The structural features of thiophenes allow them to interact with biological targets involved in cancer progression. For instance, studies have shown that thiophene-based compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Thiophene derivatives have also been investigated for their antimicrobial activities. The presence of the chlorophenyl and dimethoxybenzyl groups enhances the compound's ability to disrupt bacterial cell membranes or inhibit vital enzymatic functions within microbial cells. This has implications for developing new antibiotics, especially against resistant strains .

Neuroprotective Effects

There is growing evidence that compounds similar to 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can exhibit neuroprotective effects. This is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Such properties are particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders .

Mechanistic Insights

Targeting E3 Ligases

Recent studies have highlighted the potential of this compound in targeted protein degradation strategies through its interaction with E3 ligases, such as GID4. By binding to these ligases, the compound may facilitate the degradation of specific proteins involved in disease processes, offering a novel therapeutic approach for various conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound can lead to the development of more potent analogs. Modifications in the pyrrole or thiophene moieties can significantly influence biological activity and selectivity towards specific targets. This is crucial for optimizing efficacy while minimizing side effects .

Industrial Applications

Synthesis of Advanced Materials

The unique chemical structure of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide makes it a candidate for developing advanced materials in organic electronics and photonics. Its electronic properties can be exploited in organic photovoltaic cells or as semiconductors in electronic devices .

Agricultural Chemicals

There is potential for this compound to be utilized as an active ingredient in agrochemicals, particularly as a pesticide or herbicide. The antimicrobial properties may be beneficial in protecting crops from various pathogens .

Case Studies

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

N-(3,4-Dimethoxyphenyl)-4-(3-fluorophenyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarboxamide

- Structure : Shares the thiophene-pyrrole-carboxamide core but differs in substituents:

- Phenyl substitution : 3-Fluorophenyl (vs. 4-chlorophenyl in the target compound).

- Amide group : Directly attached to a 3,4-dimethoxyphenyl group (vs. 3,4-dimethoxybenzyl in the target compound).

- Molecular Weight : 422.47 g/mol .

- Lipophilicity: The benzyl group in the target compound increases LogP compared to the phenyl group in this analog, enhancing membrane permeability but reducing aqueous solubility.

Dimethomorph (Pesticide Standard)

- Structure : (E,Z)-4-[3-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl]morpholine .

- Molecular Weight : 543.44 g/mol.

- Key Differences :

- Core scaffold : Acryloyl morpholine (vs. thiophene-carboxamide).

- Substituents : Shares 4-chlorophenyl and 3,4-dimethoxyphenyl groups but lacks the pyrrole-thiophene motif.

- Application : Primarily a fungicide, suggesting divergent biological targets despite shared substituents.

Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Structure: Thiophene carboxylate ester with pyrazolo-pyrimidine and chromenone substituents .

- Melting Point : 227–230°C (vs. unreported for the target compound).

- Key Differences: Chromenone and pyrazolo-pyrimidine groups introduce planar aromatic systems absent in the target compound, likely altering binding kinetics.

Impact of Substituents on Properties

- 4-Chlorophenyl vs. 3-Fluorophenyl : Chlorine’s larger atomic radius and higher electronegativity enhance van der Waals interactions and dipole moments compared to fluorine .

- Benzyl vs.

- Pyrrole-Thiophene Core : This planar system may facilitate π-stacking with aromatic residues in enzyme active sites, a feature absent in Dimethomorph’s acryloyl morpholine.

Biological Activity

The compound 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:

- Chlorophenyl group : Known for enhancing lipophilicity and biological activity.

- Dimethoxybenzyl group : May contribute to the modulation of enzyme activity.

- Pyrrole ring : Often associated with various biological activities including anti-cancer properties.

- Thiophene carboxamide : Implicated in kinase inhibition and other signaling pathways.

Research indicates that this compound may function through several mechanisms:

- Kinase Inhibition : It is suggested that the compound may inhibit specific kinases involved in cancer progression, similar to other compounds containing chlorophenyl and thiophene moieties .

- Cell Signaling Modulation : The compound may affect cellular signaling pathways critical for tumor growth and survival, particularly through modulation of AKT signaling pathways .

- Antioxidant Activity : Some studies suggest that derivatives of similar structures exhibit antioxidant properties, which can play a role in reducing oxidative stress in cells .

Biological Activity Overview

The biological activities of the compound can be summarized as follows:

Case Studies and Research Findings

- In Vitro Studies :

- Structure-Activity Relationship (SAR) :

- Molecular Docking Studies :

Q & A

Q. What are effective synthetic routes for 4-(4-chlorophenyl)-N-(3,4-dimethoxybenzyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

Methodological Answer: A multi-step synthesis can be designed based on analogous thiophene-carboxamide scaffolds. For example:

- Step 1: Prepare the thiophene core via cyclization of substituted acetylthiophenes with 4-chlorobenzaldehyde using ethyl cyanoacetate and ammonium acetate as catalysts (similar to methods in ).

- Step 2: Introduce the pyrrole moiety via palladium-catalyzed cross-coupling or nucleophilic substitution (as seen in for pyrrole-carboxamide derivatives).

- Step 3: Functionalize the carboxamide group using 3,4-dimethoxybenzylamine under reflux with anhydrides (e.g., succinic or maleic anhydride in dry CH₂Cl₂, as in ).

- Purification: Use reverse-phase HPLC or methanol recrystallization to isolate high-purity products .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

- Spectroscopy:

- Mass Spectrometry:

- Chromatography:

Q. What in vitro assays are suitable for preliminary bioactivity screening?

Methodological Answer:

- Antibacterial Activity: Use broth microdilution assays (e.g., MIC determination against S. aureus or E. coli) as described for structurally related thiophene-carboxamides in .

- Anticancer Screening: Conduct MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations, referencing protocols from for apoptosis-targeting compounds .

Advanced Research Questions

Q. How can structural analogs be designed to improve solubility or bioavailability?

Methodological Answer:

Q. How to resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Assay Standardization: Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to minimize variability .

- Structural Validation: Confirm batch-to-batch purity via LC-MS and crystallography (single-crystal X-ray as in ) to rule out impurities affecting results .

- Mechanistic Profiling: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinities to targets like Bcl-2 (referencing ) .

Q. What computational methods support SAR (Structure-Activity Relationship) studies?

Methodological Answer:

Q. How to address low yields in amide coupling steps during synthesis?

Methodological Answer:

- Optimize Coupling Reagents: Replace traditional EDCl/HOBt with PyBOP or HATU for higher efficiency in anhydrous DMF .

- Temperature Control: Conduct reactions at 0–5°C to minimize side reactions (e.g., racemization) .

- Catalyst Screening: Test Lewis acids like ZnCl₂ or CuI to accelerate nucleophilic substitution (as seen in for similar scaffolds) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.